Product packaging for Sodium cobaltic cyanide(Cat. No.:CAS No. 14039-23-7)

Sodium cobaltic cyanide

Cat. No.: B076755
CAS No.: 14039-23-7
M. Wt: 284.01 g/mol
InChI Key: RWJMEAQCFXLHBV-UHFFFAOYSA-N
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Description

Sodium cobaltic cyanide is an inorganic coordination compound of significant interest in advanced materials science and catalysis research. Its value derives from the cobaltic cyanide anion, [Co(CN)₆]³⁻, a robust octahedral complex where a cobalt(III) center is coordinated by six cyanide ligands. This complex is notably inert, making it a valuable precursor for the synthesis of other cobalt-containing complexes and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6CoN6Na3 B076755 Sodium cobaltic cyanide CAS No. 14039-23-7

Properties

IUPAC Name

trisodium;cobalt(3+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Co.3Na/c6*1-2;;;;/q6*-1;+3;3*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJMEAQCFXLHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6CoN6Na3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17632-85-8 (Parent)
Record name Cobaltate(3-), hexakis(cyano-kappaC)-, sodium (1:3), (OC-6-11)-
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DSSTOX Substance ID

DTXSID00930777
Record name Cobalt(3+) sodium cyanide (1/3/6)
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Molecular Weight

284.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14039-23-7
Record name Cobaltate(3-), hexakis(cyano-kappaC)-, sodium (1:3), (OC-6-11)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobaltate(3-), hexakis(cyano-.kappa.C)-, sodium (1:3), (OC-6-11)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cobalt(3+) sodium cyanide (1/3/6)
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Record name Trisodium hexacyanocobaltate
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Synthetic Methodologies and Advanced Preparative Techniques

Conventional Synthetic Routes for Hexacyanocobaltate(III) Complexes

Conventional methods for the synthesis of hexacyanocobaltate(III) complexes, including the sodium salt, are typically performed in aqueous solutions and rely on two primary strategies: the oxidation of a cobalt(II) salt in the presence of cyanide ions, or a precipitation reaction using a pre-formed hexacyanocobaltate(III) salt.

The most common approach involves the reaction of a water-soluble cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) nitrate, with a stoichiometric excess of sodium cyanide in an aqueous medium. The initial product is the hexacyanocobaltate(II) complex, [Co(CN)₆]⁴⁻, which is highly sensitive to oxidation. This intermediate is then oxidized to the stable cobalt(III) complex, [Co(CN)₆]³⁻. This oxidation can be achieved by bubbling air or oxygen through the solution or by using a chemical oxidizing agent like hydrogen peroxide. google.com The final product, sodium hexacyanocobaltate(III), can then be isolated by crystallization.

Another conventional route is a precipitation method, often used for preparing various metal hexacyanocobaltates. This technique starts with an alkali metal hexacyanocobaltate(III), such as potassium hexacyanocobaltate(III), which is dissolved in water. A solution containing the desired metal cation (in this case, a concentrated solution of a sodium salt) is then added. nih.gov While less direct for preparing the sodium salt itself, this method is fundamental in the synthesis of a wide range of double metal cyanide complexes. nih.govresearchgate.net

Table 1: Overview of Conventional Synthetic Parameters
ParameterOxidation MethodPrecipitation Method
Cobalt SourceCobalt(II) salt (e.g., CoCl₂, Co(NO₃)₂)Alkali Hexacyanocobaltate(III) (e.g., K₃[Co(CN)₆])
Cyanide SourceSodium Cyanide (NaCN)Internal to the complex
Key ProcessOxidation of Co(II) to Co(III)Metathesis / Precipitation
Common OxidantsAir, Oxygen, Hydrogen Peroxide google.comNot applicable
SolventWaterWater nih.gov
IsolationCrystallizationFiltration and drying researchgate.net

Emerging Advanced Synthesis Approaches

Recent research has focused on developing advanced synthetic techniques that provide significant advantages over conventional methods, such as improved energy efficiency, reduced reaction times, and the ability to produce nanomaterials with tailored properties. These methods are often categorized as "green chemistry" approaches.

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state, often with minimal or no solvent. researchgate.net This approach is recognized as a sustainable and efficient method for producing various materials. While direct mechanochemical synthesis of sodium hexacyanocobaltate(III) is not widely documented, the technique has been successfully applied to its close structural analogues, the hexacyanoferrates (Prussian blue analogues). acs.org

The process involves milling a mixture of a cobalt-containing precursor and a cyanide source in a high-energy ball mill. The intense mechanical forces generated during milling facilitate the breakdown of the crystal lattice of the reactants, creating fresh surfaces and promoting solid-state diffusion and reaction. This solvent-free method can lead to rapid formation of the desired product and has been shown to be effective for producing sodium iron hexacyanoferrate for battery applications. acs.org Given the chemical and structural similarities between hexacyanoferrates and hexacyanocobaltates, mechanochemistry represents a highly promising advanced route for the synthesis of sodium hexacyanocobaltate(III). researchgate.netrsc.org

Sonochemical synthesis employs high-intensity ultrasound to drive chemical reactions in a liquid medium. The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid. ijcce.ac.ir This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the formation of highly reactive species and significantly accelerating reaction rates.

This technique has proven to be a powerful method for producing nano-sized metal-organic complexes and coordination polymers. ijcce.ac.irkashanu.ac.ir In the context of cobalt complexes, sonication of a solution containing cobalt precursors and ligands can yield nanostructured materials with uniform morphology and small particle size in significantly shorter reaction times compared to conventional methods. kashanu.ac.ir The application of ultrasound provides an effective means to synthesize nanostructured sodium hexacyanocobaltate(III) with high surface area, which can be advantageous for catalytic and energy storage applications.

Electrochemical synthesis offers a direct and controllable route for preparing coordination complexes by driving redox reactions at an electrode surface. mdpi.com For sodium hexacyanocobaltate(III), this method would typically involve the anodic oxidation of a cobalt metal electrode or a cobalt(II) species in an electrolyte solution containing a high concentration of sodium cyanide.

In this process, a controlled potential is applied to the anode, causing the cobalt to oxidize from Co(0) or Co(II) to Co(III). The newly formed Co(III) ions immediately react with the surrounding cyanide ions in the electrolyte to form the stable [Co(CN)₆]³⁻ complex. This method allows for precise control over the reaction rate and can be used to deposit thin films of the material onto conductive substrates or to produce the compound in bulk solution. The electrochemical properties of cobalt-rich Prussian blue analogues, which involve the Co³⁺/Co²⁺ redox couple, have been systematically studied, demonstrating the viability of electrochemical control in these systems. acs.org

Microwave-assisted synthesis (MAS) utilizes microwave energy to heat reactants efficiently and uniformly. Unlike conventional heating, where heat is transferred slowly from the outside in, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and homogeneous heating. mdpi.com This technique has been widely adopted as a "green" synthetic method because it dramatically reduces reaction times (from hours to minutes), often increases product yields, and improves purity. mdpi.comyoutube.com

The application of MAS to the synthesis of transition metal complexes has been shown to be highly effective. mdpi.com For the preparation of sodium hexacyanocobaltate(III), a mixture of a cobalt(II) salt and sodium cyanide in a polar solvent (like water or ethylene (B1197577) glycol) is irradiated with microwaves. The rapid heating accelerates the complexation and oxidation steps, leading to the swift formation of the final product. This method is particularly advantageous for high-throughput screening and the rapid production of materials. element-msc.ru

Table 2: Comparison of Advanced Synthesis Techniques
TechniqueEnergy SourcePrimary AdvantageTypical Reaction TimeProduct Form
MechanochemicalMechanical (Milling)Solvent-free, rapid acs.orgMinutes to HoursSolid powder
SonochemicalUltrasound (Cavitation)Nanomaterial synthesis, enhanced rates ijcce.ac.irMinutes to HoursNanoparticles/colloids
ElectrochemicalElectric PotentialHigh purity, film deposition mdpi.comVaries with scaleBulk powder or thin film
Microwave-AssistedMicrowave IrradiationExtremely rapid, high yield mdpi.comSeconds to MinutesCrystalline powder
Hydrothermal/Sol-GelThermal (in Autoclave)High crystallinity, morphology control researchgate.netHours to DaysCrystalline powder

The hydrothermal assisted sol-gel method is a powerful technique for producing highly crystalline inorganic materials. This approach combines the benefits of sol-gel chemistry to create a homogeneous precursor network with the advantages of hydrothermal treatment to facilitate crystallization. nih.gov

The process can be envisioned in two stages. First, a sol-gel process is used to create a "cyanogel." researchgate.net This involves mixing molecular precursors, such as a soluble cobalt salt and a cyanide source, in a solution to form a colloidal suspension (sol). This sol then undergoes gelation to form a continuous, three-dimensional network (a gel) where the cobalt and cyanide ions are intimately mixed on a molecular level.

In the second stage, this gel is placed in a sealed autoclave and subjected to hydrothermal treatment—heating under high pressure in the presence of water. The elevated temperature and pressure significantly increase the solubility of the gel precursors and promote the crystallization process, yielding a well-defined, highly crystalline sodium hexacyanocobaltate(III) product. researchgate.net This method provides excellent control over the final product's particle size, morphology, and crystallinity. erpublication.orgmdpi.com

Preparation of Related Cobalt(III) Cyanide Complexes and Precursors

The synthesis of cobalt(III) cyanide complexes is often achieved through pathways that start with more readily available cobalt(II) salts. These methods rely on the oxidation of the cobalt center in the presence of cyanide ions, which act as stabilizing ligands for the cobalt(III) state.

Synthesis from Cobalt(II) Precursors and Oxidative Pathways

A primary route to cobalt(III) cyanide complexes involves the oxidation of cobalt(II) precursors in an aqueous solution containing an excess of a cyanide salt. The cobalt(II) ion is first complexed by the cyanide ions to form a cobalt(II) cyanide species, which is then oxidized to the more stable cobalt(III) complex.

Commonly employed cobalt(II) precursors include cobalt(II) chloride (CoCl₂) and cobalt(II) acetate (B1210297) (Co(CH₃COO)₂). The choice of precursor can influence the reaction kinetics and the purity of the final product.

Several oxidizing agents can be utilized to facilitate the conversion of Co(II) to Co(III). Atmospheric oxygen can serve as a mild oxidant. Bubbling air through an alkaline solution of a cobalt(II) salt and an alkali metal cyanide can lead to the formation of the hexacyanocobaltate(III) anion. google.com

For a more controlled and efficient oxidation, chemical oxidizing agents are often preferred. Hydrogen peroxide (H₂O₂) is a particularly effective oxidant in these syntheses. A typical procedure involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride, with an aqueous solution of sodium cyanide to form a cobalt(II) cyanide intermediate. Subsequent addition of hydrogen peroxide under controlled temperature conditions oxidizes the cobalt to the +3 state, yielding the hexacyanocobaltate(III) complex. google.com The reaction temperature is typically maintained in the range of 25-35 °C during the oxidation step. google.com

The general chemical transformation can be represented by the following equations:

Formation of the cobalt(II) cyanide complex: Co²⁺(aq) + 6CN⁻(aq) → [Co(CN)₆]⁴⁻(aq)

Oxidation to the cobalt(III) complex: 2[Co(CN)₆]⁴⁻(aq) + H₂O₂(aq) + 2H⁺(aq) → 2[Co(CN)₆]³⁻(aq) + 2H₂O(l)

The table below summarizes key parameters for a representative synthesis of a hexacyanocobaltate(III) salt using a cobalt(II) precursor and hydrogen peroxide.

ParameterValue/Condition
Cobalt(II) PrecursorCobalt(II) chloride hexahydrate
Cyanide SourceSodium cyanide solution
Oxidizing Agent30% Hydrogen peroxide
Reaction Temperature25–35 °C
Reaction Time (Oxidation)1 hour
Final Product FormLight yellow crystals

This table illustrates a typical synthesis based on the preparation of the analogous potassium salt. google.com

In Situ Cyanide Generation in Complex Formation

In certain synthetic strategies, the cyanide ligand is not added as a simple salt but is generated in situ from a more complex organic molecule. This approach can offer unique pathways to novel cobalt(III) cyanide complexes.

One documented method involves the decomposition of the radical anion of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). In a reaction involving cobalt(II) acetate, potassium TCNQ (KTCNQ), and a Schiff base ligand such as N,N′-bis(salicylidene)-1,2-cyclohexanediamine (salency), the cyanide groups are generated from the decomposition of the TCNQ radical anion, with the participation of the cobalt(II) ion. This process leads to the formation of a dicyano cobalt(III) complex. rsc.org

The reaction can be summarized as follows: Co(CH₃COO)₂ + KTCNQ + H₂salency → K[Co(salency)(CN)₂] + byproducts

This method demonstrates a sophisticated approach where the cobalt(II) center not only gets oxidized to cobalt(III) but also actively participates in the generation of its own cyanide ligands from a complex organic precursor.

Control over Crystal Growth and Morphology during Synthesis

The control of crystal size and shape is a critical aspect of materials science, as these properties can significantly influence the bulk characteristics and applications of a crystalline compound. For sodium cobaltic cyanide and related coordination complexes, several factors during the synthesis and crystallization process can be manipulated to control the final crystal morphology.

Temperature and supersaturation are also key parameters in controlling crystallization. The rate of cooling or solvent evaporation, which dictates the level of supersaturation, can have a profound effect on whether a system produces a few large crystals or many small ones. semanticscholar.org The temperature not only affects the solubility of the compound but can also influence the kinetics of crystal growth on different crystallographic faces. iastate.edu

The presence of additives or "habit modifiers" can also be used to selectively inhibit or promote growth on specific crystal faces. These molecules adsorb to particular surfaces of the growing crystal, blocking the addition of further growth units and thus slowing the growth of that face relative to others. While specific habit modifiers for this compound are not extensively documented in readily available literature, this is a general strategy employed in crystal engineering.

The table below outlines general parameters that can be adjusted to influence the crystal morphology of coordination compounds.

ParameterEffect on Crystal Morphology
Solvent System The polarity and composition of the solvent can alter the relative growth rates of different crystal faces, leading to changes in crystal shape (e.g., from needles to plates). mdpi.comresearchgate.net
Temperature Affects solubility and growth kinetics. Controlled cooling profiles can influence crystal size distribution. iastate.edu
Supersaturation A primary driving force for crystallization. High supersaturation often leads to rapid nucleation and smaller crystals, while low supersaturation favors the growth of larger, more well-defined crystals. nih.govresearchgate.net
Additives/Impurities Can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal habit.

By carefully controlling these synthetic and crystallization parameters, it is possible to tailor the physical properties of this compound for specific applications.

Electronic Structure and Bonding Analysis

Oxidation State and Electronic Configuration of the Cobalt Center

Co(III) d⁶ Low-Spin Configuration

In sodium cobaltic cyanide, the cobalt atom exists in a +3 oxidation state. A neutral cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s². To achieve a +3 charge, it loses three electrons, two from the 4s orbital and one from the 3d orbital, resulting in an electronic configuration of [Ar] 3d⁶ for the Co(III) ion.

The cyanide ion (CN⁻) is a strong-field ligand. When six of these ligands surround the Co(III) ion in an octahedral geometry, they cause a significant splitting of the d-orbitals. This large energy gap between the lower and higher energy d-orbitals forces the six d-electrons to pair up in the lower energy orbitals. This arrangement is known as a low-spin configuration. Consequently, the electronic configuration of the Co(III) center in the [Co(CN)₆]³⁻ complex is t₂g⁶ e_g⁰. byjus.comchegg.comdoubtnut.com

PropertyDescription
Central Metal IonCobalt (Co)
Oxidation State+3
Electronic Configuration of Co atom[Ar] 3d⁷ 4s²
Electronic Configuration of Co(III) ion[Ar] 3d⁶
Ligand TypeCyanide (CN⁻) - Strong Field
Complex ConfigurationLow-Spin
d-orbital electron distributiont₂g⁶ e_g⁰

Diamagnetic Nature Elucidation

The diamagnetic nature of this compound is a direct consequence of its low-spin d⁶ electronic configuration. In this state, all six d-electrons are paired within the lower energy t₂g orbitals. byjus.comchegg.com With no unpaired electrons present, the complex does not possess a net magnetic moment and is therefore repelled by an external magnetic field, a characteristic property of diamagnetic substances. researchgate.netchegg.com This lack of unpaired electrons is a key feature that distinguishes it from paramagnetic cobalt complexes, which possess unpaired electrons.

Ligand Field Theory and Crystal Field Theory Applications

Ligand field theory (LFT) and crystal field theory (CFT) provide a framework for understanding the bonding and electronic structure of the [Co(CN)₆]³⁻ ion.

Octahedral Ligand Field Splitting in [Co(CN)₆]³⁻

According to crystal field theory, in an octahedral complex such as [Co(CN)₆]³⁻, the five degenerate d-orbitals of the central metal ion are split into two distinct energy levels by the electrostatic field of the surrounding ligands. The d_x²-y² and d_z² orbitals, which point directly towards the ligands, experience greater repulsion and form the higher energy e_g set. The d_xy, d_yz, and d_xz orbitals, which are directed between the ligands, experience less repulsion and constitute the lower energy t₂g set. byjus.comlibretexts.org The energy difference between these two sets is known as the crystal field splitting energy (Δo). libretexts.org

Role of Cyanide as a Strong Field Ligand and π-Backbonding Interactions

The cyanide ion (CN⁻) is positioned high in the spectrochemical series, indicating that it is a strong-field ligand. This is attributed to its ability to act as both a strong σ-donor and a good π-acceptor. researchgate.netlibretexts.org The carbon atom of the cyanide ligand donates a lone pair of electrons to an empty orbital on the cobalt ion, forming a strong σ-bond. researchgate.net

Furthermore, the cyanide ligand possesses empty π* antibonding orbitals. The filled t₂g orbitals of the cobalt(III) ion, which have the correct symmetry, can overlap with these empty π* orbitals on the cyanide ligands. This interaction allows for the donation of electron density from the metal back to the ligands, a phenomenon known as π-backbonding. researchgate.netyoutube.com This back-donation strengthens the metal-ligand bond and increases the magnitude of the crystal field splitting energy (Δo). youtube.com

Interaction TypeDescription
σ-Donation The carbon atom of the CN⁻ ligand donates a lone pair of electrons to an empty orbital on the Co(III) ion, forming a strong sigma bond.
π-Backbonding The filled t₂g orbitals of the Co(III) ion donate electron density back to the empty π* antibonding orbitals of the CN⁻ ligands, strengthening the metal-ligand bond.

Ligand Field Stabilization Energy (LFSE) Quantitation

The Ligand Field Stabilization Energy (LFSE) is the net energy decrease resulting from the placement of d-electrons in the split d-orbitals in a ligand field compared to a spherical field. For a low-spin d⁶ octahedral complex like [Co(CN)₆]³⁻, all six electrons occupy the t₂g orbitals, which are stabilized by -0.4 Δo each, while the e_g orbitals remain unoccupied.

The LFSE can be calculated using the following formula: LFSE = (number of electrons in t₂g orbitals × -0.4 Δo) + (number of electrons in e_g orbitals × +0.6 Δo)

For [Co(CN)₆]³⁻: LFSE = (6 × -0.4 Δo) + (0 × +0.6 Δo) = -2.4 Δo

Since there are three pairs of electrons in the t₂g orbitals, the total energy also includes the pairing energy (P). For a low-spin d⁶ configuration, there are three electron pairs, whereas in a high-spin configuration, there would only be one. Therefore, the stabilization energy is often expressed considering the pairing energy. The significant negative LFSE value contributes to the high stability of the hexacyanocobaltate(III) complex. doubtnut.comdoubtnut.comaskfilo.com

Molecular Orbital Theory and Covalent Character

The bonding in the [Co(CN)₆]³⁻ anion is effectively described by the formation of molecular orbitals (MOs) from the atomic orbitals of the central Co³⁺ ion and the fragment orbitals of the six cyanide (CN⁻) ligands.

The covalent nature of the Co-C bond arises from a synergistic combination of sigma (σ) and pi (π) interactions. youtube.com This involves electron donation from the ligand to the metal and back-donation from the metal to the ligand.

σ-Donation: The primary interaction is the donation of electron density from the highest occupied molecular orbital (HOMO) of the cyanide ligand into the empty e₉ orbitals (dₓ²-y² and d₂²) of the Co³⁺ ion. youtube.com This forms a strong Co-C σ bond. Each of the six cyanide ligands contributes a pair of electrons, forming twelve bonding electrons in total that occupy the a₁₉, t₁ᵤ, and e₉ molecular orbitals.

This dual-bonding mechanism, where the ligand acts as a σ-donor and a π-acceptor, is characteristic of strong-field ligand complexes and accounts for the high covalent character of the bonds. youtube.com

Modern quantum chemistry methods, such as Density Functional Theory (DFT), are employed to provide a quantitative description of the electronic structure of complexes like [Co(CN)₆]³⁻. fu-berlin.de These computational studies allow for a detailed analysis of the composition of the molecular orbitals.

Population analysis techniques, such as the Löwdin method, are used to partition the calculated electron density among the constituent atoms, offering insights into orbital mixing and covalency. faccts.deq-chem.comq-chem.com This analysis quantifies the contribution of specific atomic orbitals, like the cobalt 3d orbitals, to the final molecular orbitals. acs.org For [Co(CN)₆]³⁻, such an analysis would reveal that the lower-energy t₂₉ MOs, while predominantly metal-based, have a significant contribution from the ligand π* orbitals due to backbonding. Conversely, the higher-energy e₉* (antibonding) MOs would show a substantial contribution from the metal e₉ atomic orbitals.

The table below illustrates a hypothetical output from a Löwdin population analysis, showing the percentage contribution of the cobalt 3d orbitals to the key molecular orbitals involved in bonding.

Table 1: Hypothetical Löwdin Population Analysis for [Co(CN)₆]³⁻

Molecular Orbital (Symmetry)Primary CharacterCalculated Co 3d Contribution (%)Calculated Ligand Contribution (%)
t₂₉Bonding (π)75%25%
e₉Bonding (σ)40%60%
e₉Antibonding (σ)60%40%

Influence of Spin State and Electronic Transitions

The electronic configuration of the Co³⁺ ion within the strong ligand field created by the six cyanide ligands directly influences the complex's magnetic properties and its interaction with electromagnetic radiation.

The central cobaltic ion (Co³⁺) possesses a 3d⁶ electronic configuration. In an octahedral environment, the d-orbitals split into two energy levels: a lower-energy t₂₉ set and a higher-energy e₉ set. Cyanide is a strong-field ligand, meaning it causes a large energy separation (Δₒ) between these levels. stackexchange.com This splitting energy is greater than the energy required to pair electrons. Consequently, all six d-electrons occupy the lower-energy t₂₉ orbitals, resulting in a low-spin configuration of t₂₉⁶e₉⁰. stackexchange.comyoutube.com With no unpaired electrons, the [Co(CN)₆]³⁻ complex is diamagnetic. youtube.com

The electronic absorption spectrum of [Co(CN)₆]³⁻ is characterized by several distinct bands corresponding to electronic transitions. acs.org Due to the low-spin d⁶ configuration, the ground state of the complex is ¹A₁₉. The observed bands in the UV-visible spectrum are primarily due to spin-allowed d-d transitions and more intense charge-transfer transitions. acs.orgsemanticscholar.org

d-d Transitions: These involve the promotion of an electron from the filled t₂₉ orbitals to the empty e₉ orbitals. For a d⁶ low-spin complex, the two lowest energy spin-allowed transitions are from the ¹A₁₉ ground state to the ¹T₁₉ and ¹T₂₉ excited states. acs.orgsemanticscholar.org These transitions are Laporte-forbidden and thus typically have low intensity. acs.org

Charge-Transfer Transitions: A more intense feature in the spectrum is the ligand-to-metal charge transfer (LMCT) band. acs.org This transition involves the excitation of an electron from a ligand-based molecular orbital to an empty metal d-orbital (specifically the e₉* level).

The table below summarizes the key electronic transitions observed for the hexacyanocobaltate(III) ion.

Table 2: Electronic Transitions for [Co(CN)₆]³⁻

TransitionAssignmentApproximate Wavelength (nm)Character
¹A₁₉ → ¹T₁₉d-d311Metal-centered
¹A₁₉ → ¹T₂₉d-d260Metal-centered
¹A₁₉ → ¹T₁ᵤLMCT~200Ligand-to-Metal Charge Transfer

Coordination Chemistry and Advanced Ligand Field Concepts

Coordination Geometry and Stereochemistry of Hexacyanocobaltate(III)

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a classic example of a coordination complex exhibiting a well-defined and highly symmetrical structure. The central cobalt(III) ion is surrounded by six cyanide ligands, resulting in an octahedral geometry. physicsandmathstutor.comyoutube.com This arrangement places the six cyanide ligands at the vertices of an octahedron, with the cobalt ion at the center.

In this octahedral configuration, the C-Co-C bond angles between adjacent cyanide ligands are approximately 90°, while the bond angle between diametrically opposed ligands is 180°. scispace.com The cobalt-carbon (Co-C) and carbon-nitrogen (C≡N) bond lengths are consistent and characteristic of the strong covalent interaction between the cobalt ion and the cyanide ligands. The cyanide ligands are monodentate, coordinating to the cobalt center through the carbon atom.

Due to the symmetrical nature of the octahedral field and the identical nature of all six ligands, the [Co(CN)₆]³⁻ complex does not exhibit geometric isomerism. Furthermore, as a result of its high symmetry (Oh point group), the complex is achiral and does not have any stereoisomers. The electronic configuration of the d⁶ Co(III) center in a strong ligand field, as provided by the cyanide ligands, results in a low-spin complex with all electrons paired in the t₂g orbitals. This diamagnetic nature is a key characteristic of the hexacyanocobaltate(III) ion.

Structural FeatureDescription
Coordination Number6
GeometryOctahedral
Point GroupOh
Adjacent C-Co-C Bond Angle~90° scispace.com
Opposite C-Co-C Bond Angle180° scispace.com
IsomerismNone (no geometric or optical isomers)
ChiralityAchiral

Spectrochemical Series Positioning of the Cyanide Ligand

The spectrochemical series is an empirically determined sequence that ranks ligands based on their ability to cause d-orbital splitting in a transition metal complex. allen.infiveable.me This splitting, denoted as Δ, is a central concept in ligand field theory and explains many of the electronic and magnetic properties of coordination compounds. wikipedia.org The cyanide ion (CN⁻) is positioned very high in this series, indicating it is a strong-field ligand. allen.inwikipedia.org

The general order of the spectrochemical series is: I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < N₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ ≈ H₂O < NCS⁻ < CH₃CN < py < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO

The strong-field nature of the cyanide ligand is attributed to its excellent σ-donating and π-accepting capabilities. wikipedia.orgdoubtnut.com The carbon atom of the cyanide ion donates a lone pair of electrons to an empty d-orbital on the metal center, forming a strong σ-bond. doubtnut.com Concurrently, the empty π* antibonding orbitals of the cyanide ligand can accept electron density from filled d-orbitals of the metal, a process known as π-backbonding. allen.in This back-donation strengthens the metal-ligand bond and significantly increases the magnitude of the d-orbital splitting energy (Δ). ionicviper.org

For the hexacyanocobaltate(III) complex, the large Δ value induced by the six cyanide ligands results in a low-spin d⁶ configuration. The energy gap between the t₂g and eg orbitals is substantial enough to force the pairing of all six d-electrons in the lower energy t₂g orbitals. This contrasts with weak-field ligands, which would result in a high-spin configuration with unpaired electrons in the eg orbitals. fiveable.mestudy.com The position of the cyanide ligand in the spectrochemical series is therefore crucial in determining the magnetic properties and electronic spectra of its complexes. fiveable.me

Comparative Coordination Chemistry with Isoelectronic and Isovalent Hexacyanometallates

The study of isoelectronic (same number of electrons) and isovalent (same charge on the central metal ion) complexes provides valuable insights into the trends in bonding, stability, and reactivity. The hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻, can be compared with other hexacyanometallate complexes to understand the influence of the central metal atom.

Hexacyanoferrate(II), [Fe(CN)₆]⁴⁻: This complex is isoelectronic with [Co(CN)₆]³⁻, as both Fe(II) and Co(III) have a d⁶ electron configuration. Both complexes are diamagnetic and feature a low-spin configuration due to the strong field of the cyanide ligands. However, there are notable differences. The lower nuclear charge of Fe(II) compared to Co(III) results in a slightly weaker attraction for the ligand electrons. This can be observed in slightly longer metal-ligand bond lengths in the ferrocyanide complex. The stability of these complexes is exceptionally high, but [Co(CN)₆]³⁻ is generally considered to be kinetically more inert than [Fe(CN)₆]⁴⁻.

Hexacyanochromate(III), [Cr(CN)₆]³⁻: This complex is isovalent with [Co(CN)₆]³⁻, with the central metal ion in the +3 oxidation state. However, Cr(III) has a d³ electron configuration. This results in a paramagnetic complex with three unpaired electrons in the t₂g orbitals. The ligand field stabilization energy (LFSE) for a d³ system in an octahedral field is high, contributing to the stability of the complex. While both are stable, the electronic properties, particularly the magnetic behavior and electronic absorption spectra, are fundamentally different due to the different number of d-electrons. nih.gov

Property[Co(CN)₆]³⁻[Fe(CN)₆]⁴⁻[Cr(CN)₆]³⁻
Central Metal IonCo(III)Fe(II)Cr(III)
d-Electron Configurationd⁶d⁶
Spin StateLow-spinLow-spinHigh-spin (t₂g³)
Magnetic PropertiesDiamagneticDiamagneticParamagnetic
Relationship-IsoelectronicIsovalent

Ligand Modifications and Derivatization Studies (e.g., Pentacyanocobaltate)

Modifying the ligand sphere of hexacyanocobaltate(III) by replacing one or more cyanide ligands can lead to a diverse range of complexes with altered chemical and physical properties. A prominent example of such derivatization is the formation of pentacyanocobaltate complexes.

The pentacyanocobaltate(II) anion, [Co(CN)₅]³⁻, is a well-studied derivative. wikipedia.org It is typically generated in aqueous solution by the reduction of a cobalt(II) salt in the presence of excess cyanide. wikipedia.org This d⁷ complex is known for its reactivity, particularly its ability to activate small molecules. For instance, it reacts with molecular hydrogen to form a hydrido complex, [Co(CN)₅H]³⁻. wikipedia.org

Substitution of a cyanide ligand in [Co(CN)₆]³⁻ with another ligand, such as water, leads to the formation of aquapentacyanocobaltate(III), [Co(CN)₅(H₂O)]²⁻. The kinetics and mechanisms of these substitution reactions have been extensively investigated. The introduction of a different ligand breaks the octahedral symmetry, leading to changes in the electronic spectrum and reactivity of the complex. These studies on ligand-modified cyanocobaltates are crucial for understanding the fundamental principles of inorganic reaction mechanisms and for the rational design of catalysts and functional materials.

Supramolecular Interactions in Coordination Environments

While the primary coordination sphere of hexacyanocobaltate(III) is defined by strong covalent bonds, weaker, non-covalent interactions play a significant role in the solid-state structure and solution behavior of its salts. These supramolecular interactions, including hydrogen bonding and ion pairing, are crucial in dictating the crystal packing and can influence the properties of the material. nih.gov

Furthermore, the highly charged nature of the [Co(CN)₆]³⁻ anion leads to strong electrostatic interactions with counterions in both the solid state and in solution. The nature of the cation can influence the solubility and the crystal structure of the resulting salt. The study of these supramolecular interactions is essential for crystal engineering and the design of novel materials based on hexacyanometallate building blocks, such as coordination polymers and frameworks. researchgate.net

Spectroscopic Characterization and Advanced Computational Studies

X-ray Spectroscopy Applications

Soft X-ray spectroscopy offers an element-specific probe into the electronic structure of materials. By tuning the X-ray energy to the absorption edges of cobalt (Co L-edge) and nitrogen (N K-edge), detailed information about the occupied and unoccupied molecular orbitals and the nature of the Co-CN bond can be obtained. For aqueous [Co(CN)₆]³⁻, these studies have been performed using techniques such as liquid-jet and flow-cell systems to mitigate sample damage. core.ac.uk

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, photon-in/photon-out technique that provides information on low-energy elementary excitations. uu.nlaps.orgaps.org In the context of sodium cobaltic cyanide, RIXS can map out the d-d excitations with high resolution, providing a detailed picture of the ligand field splitting. core.ac.uk The technique is a two-step process where a core electron is excited to an unoccupied state by an incoming photon, followed by the decay of another electron to fill the core hole, emitting a second photon. aps.org The energy difference between the incident and emitted photons corresponds to the energy of an elementary excitation, such as a d-d transition. core.ac.uk

Non-resonant X-ray Emission (XE) spectroscopy probes the occupied electronic states of a material. core.ac.uk For [Co(CN)₆]³⁻, XE can help characterize the molecular orbitals with significant metal character. core.ac.uk

Resonant Photoemission (RPE) spectroscopy is particularly useful for identifying the character of molecular orbitals and the extent of metal-ligand orbital overlap. core.ac.uk By exciting at the Co L-edge and N K-edge resonances, RPE spectra help to qualitatively determine the binding energies of orbitals and assign their respective metal and ligand characters, which can be supplemented by Density Functional Theory (DFT) calculations. core.ac.uk

X-ray Absorption Spectroscopy (XAS) is a primary technique for probing the unoccupied electronic structure. The spectra can be recorded in different modes, including Partial Fluorescence Yield (PFY-XA) and Partial Electron Yield (PEY-XA). These methods have been successfully applied to the [Co(CN)₆]³⁻ ion in solution. core.ac.uk Computational simulations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), have been shown to reproduce the experimental PFY-XA and PEY-XA spectra accurately, allowing for a detailed assignment of spectral features. core.ac.uknih.gov

The element-specific nature of XAS allows for the separate investigation of the cobalt center and the cyanide ligand by tuning the incident X-ray energy.

Cobalt L-edge: The Co L-edge spectrum arises from the excitation of Co 2p electrons into unoccupied d-orbitals (2p → 3d transitions). nih.gov The spectrum for [Co(CN)₆]³⁻ is split by spin-orbit coupling into the L₃ edge and the L₂ edge. The steady-state spectrum shows a peak at the L₃ edge centered at 782.1 eV, with a smaller peak at 784.7 eV. nih.gov The L₂ edge is less intense and is centered around 796.6 eV and 799.8 eV. nih.gov TD-DFT calculations have been used to model these spectra, providing insight into the ligand field and the nature of the unoccupied orbitals with Co 3d character. nih.gov The comparison between experimental and calculated spectra allows for the quantification of σ and π bonding interactions. core.ac.uk

Nitrogen K-edge: The N K-edge spectrum results from the excitation of N 1s electrons into unoccupied molecular orbitals. For [Co(CN)₆]³⁻, the spectrum features a prominent broad peak centered at approximately 399.5 eV, which is attributed to electronic transitions from the N 1s orbitals to the unoccupied π* molecular orbitals arising from the cyanide ligands. nih.gov A shoulder is also observed at a lower energy of 398.6 eV. nih.gov The intensity of the π* features in both the Co L-edge and N K-edge spectra provides a direct measure of the strength of the π-backbonding interaction between the Co(III) center and the CN⁻ ligands. core.ac.uk

Table 1: X-ray Absorption Spectral Features for [Co(CN)₆]³⁻ Data sourced from Lalithambika et al. (2021) and Fondell et al. (2021).

Edge Peak Center (eV) Assignment
Co L₃-edge 782.1 Co 2p → unoccupied eg* orbitals
784.7 Higher energy feature
Co L₂-edge 796.6 Co 2p → unoccupied eg* orbitals
799.8 Higher energy feature
N K-edge 398.6 (shoulder) N 1s → π* molecular orbitals
399.5 N 1s → π* molecular orbitals

UV-Visible Electronic Absorption Spectroscopy

The aqueous solution of this compound appears pale yellow, which is a consequence of its electronic absorption properties in the visible range. libretexts.org As a low-spin d⁶ complex with strong-field cyanide ligands, [Co(CN)₆]³⁻ exhibits a large crystal field splitting energy (Δₒ). This large energy gap pushes the primary d-d absorption bands to higher energies (shorter wavelengths), specifically into the violet and near-ultraviolet regions of the spectrum. libretexts.orgchegg.com The compound absorbs violet light, and its perceived color is the complementary color, yellow. libretexts.orgdoubtnut.com

The UV-Vis spectrum of the hexacyanocobaltate(III) ion is characterized by two weak bands at higher energies and a more intense charge-transfer band at a shorter wavelength. nih.govacs.org The two weaker bands are assigned to metal-centered, spin-allowed but Laporte-forbidden d-d transitions. nih.govacs.org For the low-spin d⁶ configuration of Co(III) in an octahedral field, the ground state is ¹A₁g. The two lowest energy singlet-singlet transitions are therefore to the ¹T₁g and ¹T₂g excited states. nih.govacs.org

¹A₁g → ¹T₁g

¹A₁g → ¹T₂g

Because these transitions are symmetry-forbidden in a perfect octahedral geometry, their observed intensity is relatively low and is gained through a vibronic coupling mechanism, where molecular vibrations momentarily break the centrosymmetry of the complex. nih.govacs.org A very weak shoulder, sometimes observed on the tail of the absorption bands, is attributed to a spin-forbidden singlet-to-triplet transition (¹A₁g → ³T₁g), which gains intensity through both vibronic and spin-orbit coupling. nih.govacs.org The strong-field nature of the cyanide ligand results in a large Δₒ, placing the first d-d transition (¹A₁g → ¹T₁g) at a high energy, corresponding to an absorption maximum in the near-UV region around 313 nm (32,000 cm⁻¹). nih.govacs.org Another absorption occurs at an even shorter wavelength of 260 nm (38,500 cm⁻¹), corresponding to the ¹A₁g → ¹T₂g transition. nih.govacs.org

Table 2: Electronic Transitions for [Co(CN)₆]³⁻ in Aqueous Solution Data sourced from D'Angelo et al. (2023).

Wavelength (nm) Wavenumber (cm⁻¹) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Assignment Transition Type
~313 ~32,000 ~200 ¹A₁g → ¹T₁g Metal-centered (d-d)
~260 ~38,500 ~130 ¹A₁g → ¹T₂g Metal-centered (d-d)
Shoulder - Low ¹A₁g → ³T₁g Metal-centered (spin-forbidden)
<260 >38,500 High - Charge Transfer (CT)

Identification of Charge Transfer Transitions

In the electronic absorption spectrum of this compound, Na₃[Co(CN)₆], the intense absorptions are dominated by charge-transfer (CT) transitions rather than the weaker d-d transitions. Given the Co(III) center, which has a d⁶ electronic configuration, and the cyanide ligands, these are classified as ligand-to-metal charge transfer (LMCT) transitions. libretexts.org In this process, an electron is excited from a molecular orbital that is primarily ligand-based (in this case, from the σ or π orbitals of the cyanide ligands) to a molecular orbital that is primarily metal-based (the empty e_g orbitals of the Co(III) ion). libretexts.org

The energy of these LMCT bands is dependent on several factors, including the oxidation state of the metal and the nature of the ligand. For Co(III), a relatively high oxidation state, the metal d-orbitals are at a lower energy, which facilitates the transfer of electrons from the ligand orbitals. This results in intense absorption bands, typically in the ultraviolet region. In related cyanide-bridged systems, such as cobalt hexacyanoferrate, charge transfer between the metal centers (e.g., Fe²⁺ → Co³⁺) is a key phenomenon that can be induced by external stimuli. rsc.orgnih.gov While this compound itself does not have a second metal center, the principles of electron transfer from the cyanide ligand to the cobalt center are the primary mechanism for its strong light absorption. libretexts.org These transitions are typically both spin- and Laporte-allowed, leading to their high intensity compared to d-d bands. libretexts.org

Contributions of Vibronic Coupling and Spin-Orbit Coupling to Spectral Features

The fine structure and broadening of spectral features in this compound are influenced by several factors, including vibronic and spin-orbit coupling.

Vibronic Coupling: This phenomenon, also known as the pseudo-Jahn-Teller effect in some contexts, involves the interaction between electronic states and vibrational modes of the molecule. nih.gov In cyanide-bridged complexes, the nuclear coordinates of the bridging cyanide ligand can strongly influence the donor-acceptor coupling, and this principle extends to the interaction between the cyanide ligands and the central cobalt atom in [Co(CN)₆]³⁻. nih.goviaea.org The coupling of electronic transitions to the vibrational modes, particularly the C≡N stretching mode, can lead to a progression of vibrational fine structure on the electronic absorption bands or contribute to band broadening. This means that an electronic transition is accompanied by a simultaneous change in the vibrational state of the molecule. nih.gov

Spin-Orbit Coupling: This relativistic effect describes the interaction between an electron's spin angular momentum and its orbital angular momentum. The magnitude of spin-orbit coupling increases significantly with the nuclear charge of the atom. youtube.com For a low-spin d⁶ Co(III) ion in a perfect octahedral environment like [Co(CN)₆]³⁻, the ground state is a non-degenerate ¹A₁_g term. In this state, the orbital angular momentum is quenched, minimizing first-order spin-orbit coupling effects. researchgate.net However, spin-orbit coupling can still play a role by mixing the ground state with excited states that do possess orbital angular momentum (e.g., triplet states like ³T₁_g and ³T₂_g). This mixing can provide intensity to formally spin-forbidden d-d transitions (singlet-to-triplet) and can influence the splitting of energy levels in excited states, thereby affecting the details of the absorption spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding in this compound. The spectra are dominated by vibrations associated with the cyanide ligand and the Co-C bonds.

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, assuming an ideal octahedral (O_h) symmetry, has several IR- and Raman-active vibrational modes. The most prominent and widely studied of these are the cyanide stretching vibrations, ν(C≡N). acs.orgresearchgate.net Other important vibrations include the Co-C stretching and Co-C-N bending modes, which occur at lower frequencies. Raman spectroscopy is particularly useful for probing the totally symmetric vibrations, which are often weak or forbidden in the IR spectrum for centrosymmetric molecules. acs.org

Assignment and Analysis of Cyanide Stretching Frequencies

The cyanide stretching frequency, ν(C≡N), is highly sensitive to the electronic environment and bonding within the complex. In free cyanide ion (CN⁻), this vibration occurs around 2080 cm⁻¹. When cyanide acts as a ligand, the frequency shifts. For terminal cyanide ligands in hexacyanometalates, the ν(C≡N) stretching modes are typically observed in the 2000-2200 cm⁻¹ region. nih.gov

In related cobalt Prussian blue analogues, the position of the C≡N stretching band is used as a diagnostic tool to determine the oxidation states of the metal ions. nih.gov For instance, the stretching mode for Fe(II)-CN-Co(III) is found at a different frequency than that for Fe(III)-CN-Co(III). nih.gov In the case of this compound, where all cyanides are equivalent and bound to Co(III), a strong and sharp absorption peak is observed in the IR spectrum corresponding to the T₁_u stretching mode. Raman spectra typically show a very intense peak corresponding to the symmetric A₁_g stretching mode. researchgate.net The high frequency of the ν(C≡N) band in [Co(CN)₆]³⁻ compared to free CN⁻ is attributed to the kinematic coupling and the strong sigma-donation from the cyanide ligand to the cobalt(III) ion.

Table 1: Typical Vibrational Frequencies for Hexacyanocobaltate(III) Note: Frequencies can vary slightly based on the cation and solid-state packing effects.

Vibrational Mode Symmetry Technique Approximate Frequency (cm⁻¹)
C≡N StretchA₁_gRaman2155
C≡N StretchE_gRaman2145
C≡N StretchT₁_uInfrared2143

Probing Coordination Environment and Intermolecular Interactions

The precise frequency of the cyanide stretch is an excellent probe of the coordination environment. nih.gov The strong electric field of the Co(III) cation causes a significant blue shift (increase in frequency) of the ν(C≡N) band compared to complexes with divalent metals. This is explained by the "Internal Vibrational Stark Effect" (IVSE) model, where the electric field of the cation influences the vibrational potential of the CN⁻ ligand. nih.gov

Furthermore, subtle shifts in the cyanide stretching frequency can reveal details about intermolecular interactions in the solid state. The nature of the counter-ion (e.g., Na⁺ vs. K⁺) and the presence of water of hydration can influence the crystal packing, leading to minor changes in the local symmetry and, consequently, splitting or shifting of the vibrational bands. In complex materials like Prussian blue analogues, these shifts are critical for tracking ion intercalation and redox processes within the framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating this compound in both solution and the solid state. While ¹³C and ¹⁵N NMR can provide information on the cyanide ligands, ⁵⁹Co NMR is particularly powerful for directly probing the metal center. huji.ac.ilaiinmr.com

This compound contains the diamagnetic Co(III) ion (a low-spin d⁶ configuration), which makes it amenable to high-resolution NMR studies. aiinmr.com Paramagnetic cobalt species, such as Co(II), typically result in extremely broad signals that are difficult or impossible to observe with standard high-resolution NMR spectrometers. huji.ac.il

⁵⁹Co NMR Studies for Electronic and Magnetic Probing

The ⁵⁹Co nucleus has a spin of 7/2 and a natural abundance of 100%, making it a highly receptive nucleus for NMR spectroscopy. huji.ac.il However, its large quadrupole moment means that the resulting NMR signals are very sensitive to the symmetry of the local electronic environment. aiinmr.com

In the highly symmetric octahedral environment of the [Co(CN)₆]³⁻ anion, the electric field gradient at the nucleus is small, resulting in a relatively sharp NMR signal. huji.ac.il In fact, the potassium salt, K₃[Co(CN)₆], is the internationally recognized reference standard for ⁵⁹Co NMR, with its chemical shift set to 0 ppm. aiinmr.compascal-man.com The sodium salt exhibits a very similar chemical shift.

Key parameters from ⁵⁹Co NMR provide detailed electronic and magnetic information:

Chemical Shift (δ): The ⁵⁹Co chemical shift spans an enormous range of over 18,000 ppm, making it exceptionally sensitive to the nature of the coordinating ligands and the electronic structure of the cobalt center. aiinmr.com For [Co(CN)₆]³⁻, the chemical shift near 0 ppm is characteristic of a low-spin Co(III) in a strong-field cyanide environment.

Quadrupolar Coupling: In the solid state, the interaction of the ⁵⁹Co nuclear quadrupole moment with the local electric field gradient provides detailed information about the symmetry of the cobalt site. Even small distortions from perfect octahedral symmetry lead to significant line broadening or complex spectral patterns that can be analyzed to understand crystal packing and local structure. nih.govnih.gov

These studies confirm the diamagnetic, low-spin d⁶ electronic configuration of the cobalt(III) center and provide a precise measure of its highly symmetric coordination environment. huji.ac.ilaiinmr.com

Table 2: Properties of the ⁵⁹Co Nucleus for NMR Spectroscopy

Property Value
Natural Abundance100%
Spin (I)7/2
Gyromagnetic Ratio (MHz/T)10.05
Quadrupole Moment (m²)+0.42 x 10⁻²⁸
Reference CompoundK₃[Co(CN)₆] (δ = 0 ppm)

¹H and ¹³C NMR for Ligand Characterization in Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, serves as an indispensable tool for the structural elucidation and characterization of ligands in derivatives of cobalt(III) cyanide complexes. As the central Co(III) ion in a low-spin d⁶ configuration, such as in the hexacyanocobaltate(III) anion, is diamagnetic, it does not typically induce the significant paramagnetic shifting or broadening often seen in complexes with unpaired electrons. nih.gov This allows for the acquisition of high-resolution NMR spectra, enabling detailed analysis of the ligand environment.

In derivatives where one or more cyanide ligands are replaced by organic moieties, ¹H NMR provides precise information about the proton environment of the new ligands. Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of atoms and the stereochemical relationships between protons. For instance, in cobalt(III)-cyclopentadienyl complexes containing N,N-heteroaromatic bidentate ligands, the ¹H NMR signals for the ligand protons shift upon coordination to the cobalt center, providing evidence of complex formation. nih.gov The integration of these signals confirms the stoichiometry of the ligands.

Similarly, ¹³C NMR spectroscopy is used to probe the carbon framework of the coordinated organic ligands. rsc.org The chemical shifts of carbon atoms are sensitive to their electronic environment, which changes upon coordination to the cobalt(III) center. For example, in cobalt(III) complexes with Schiff base ligands derived from pyridoxal, distinct signals in the ¹³C NMR spectrum can be assigned to the imine carbon, aromatic carbons, and other carbons within the ligand structure, confirming its covalent framework. mdpi.com The characterization of K[Co(salency)(CN)₂]·CH₃OH, a derivative where a tetradentate "salency" ligand is present alongside two cyanide groups, relies on such spectroscopic techniques to confirm the coordination of the larger organic ligand. rsc.org

The following table provides representative ¹H NMR data for a synthesized cobalt(III) complex derivative, illustrating the characterization of its organic ligands.

AssignmentChemical Shift (δ/ppm)MultiplicityCoupling Constant (J/Hz)
H₁ (bipy)9.72d5.00
H₄ (bipy)8.38d7.62
H₃ (bipy)8.29t7.29
Hpara (PPh₃)7.67m-
Hmeta (PPh₃)7.54m-
Hortho (PPh₃)7.29t9.07
HCp6.62s-

Data adapted from a study on [Co(η⁵-C₅H₅)(PPh₃)(bipy)][(CF₃SO₃)₂] in (CD₃)₂CO. nih.gov Multiplicities are denoted as d (doublet), t (triplet), m (multiplet), and s (singlet).

Advanced Computational Chemistry Methodologies

Advanced computational chemistry methodologies are pivotal in modern inorganic chemistry for elucidating the electronic structure, predicting properties, and interpreting the complex spectroscopic data of transition metal compounds like this compound. acs.orgnih.govresearchgate.net These methods provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of cobalt(III) complexes. nih.gov It is used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic structures. daneshyari.comresearchgate.net For instance, DFT calculations have been successfully employed to study cobalt(III) cyanide derivatives, such as the dinuclear complex Cp₂Co₂(CN)₄, revealing the relative energies of different spin states and confirming that structures with non-bonding Co···Co distances are energetically favored, as expected for Co(III) systems. nih.gov DFT is also used to analyze the nature of chemical bonds and intermolecular interactions within the crystal structures of these complexes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. nih.govnih.gov It is particularly valuable for calculating the electronic absorption spectra of Co(III) complexes. acs.org By calculating the energies and oscillator strengths of electronic transitions, TD-DFT allows for the assignment of bands observed in experimental UV-Vis spectra to specific types of transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d (metal-centered) transitions. nih.govacs.org

The DFT/Restricted Open-Shell Configuration Interaction with Singles (DFT/ROCIS) method is a specialized computational approach designed for calculating electronic transitions, particularly the core-level spectra of transition metal compounds. This method combines the efficiency of DFT with the robustness of a configuration interaction approach to accurately describe the complex multiplet effects that arise from the interaction between unpaired electrons and core holes. While it has been applied to calculate the L-edge X-ray absorption spectra of various transition metals, its application is particularly noted for systems with open-shell configurations, such as high-spin Co(II) complexes. researchgate.net The method involves a multi-reference approach that can treat spin-orbit coupling, which is crucial for interpreting X-ray Magnetic Circular Dichroism (XMCD) spectra. researchgate.net

Ab Initio Ligand Field Theory (aiLFT) is a powerful computational tool that bridges rigorous quantum chemical calculations with the traditional concepts of Ligand Field Theory (LFT). acs.org This method extracts all relevant LFT parameters—such as the ligand field splitting (10Dq), Racah parameters (B and C), and spin-orbit coupling constants—directly from high-level ab initio calculations, typically based on a Complete Active Space Self-Consistent Field (CASSCF) wave function with corrections for dynamic correlation (e.g., NEVPT2). nih.govnih.govacs.org

By avoiding empirical fitting to experimental data, aiLFT provides an unbiased, quantitative description of the metal-ligand bonding. For a low-spin d⁶ system like cobalt(III) cyanide, aiLFT can be used to quantify the properties of the cyanide ligand. For example, in the isoelectronic Fe(II) system [Fe(CN)₆]⁴⁻, aiLFT shows that the cyanide anion (CN⁻) acts as a strong-field ligand, characterized by being a weak σ donor but a strong π donor. rsc.org This detailed insight into the nature of the Co-CN bond is crucial for understanding the electronic structure and reactivity of the complex.

A primary application of advanced computational methodologies is the interpretation of experimental spectra and the prediction of electronic properties. nih.govresearchgate.net Computational models provide a direct link between the observed spectroscopic features and the underlying electronic structure.

For cobalt(III) complexes, TD-DFT calculations are routinely used to simulate UV-Vis absorption spectra. The calculated transition energies and intensities can be compared directly with experimental spectra to assign specific absorption bands. daneshyari.comnih.gov For example, the weak bands observed in the visible region for many octahedral Co(III) complexes can be confidently assigned to spin-forbidden metal-centered (d-d) transitions, while more intense bands in the UV region are often assigned to charge-transfer transitions, an interpretation strongly supported by TD-DFT results. nih.govacs.org DFT calculations also aid in the interpretation of other types of spectra, such as vibrational (IR) and NMR spectra, by predicting vibrational frequencies and chemical shieldings. rsc.orgresearchgate.net

Beyond interpreting spectra, these methods can predict a range of electronic properties before a compound is even synthesized. This includes redox potentials, magnetic properties, and the relative stability of different isomers or spin states. nih.govunl.edu Such predictions are invaluable for the rational design of new materials with desired functions. rsc.org

The table below presents a comparison of experimental and TD-DFT calculated electronic transition data for a representative cobalt(III) complex, highlighting the role of computation in spectral interpretation.

ComplexExperimental λmax (nm)Calculated λmax (nm) (TD-DFT)Calculated Oscillator Strength (f)Assignment
[Co(LCNC)₂]+4304300.224MLCT
~408 (shoulder)408-ILCT

Data adapted from a study on a Cobalt(III) Carbene Complex. nih.gov Assignments are Metal-to-Ligand Charge Transfer (MLCT) and Intra-Ligand Charge Transfer (ILCT).

Reactivity and Reaction Mechanisms of Hexacyanocobaltate Iii Complexes

Ligand Substitution Reactions and Kinetics

Ligand substitution in octahedral d⁶ low-spin complexes like hexacyanocobaltate(III) is typically a slow process. The filled t₂g orbitals and empty e₉* orbitals create a stable electronic configuration that results in a high activation energy for substitution reactions.

Mechanism of Cyanide Ligand Exchange

The exchange of a coordinated cyanide ligand with a free cyanide ion in solution (e.g., using an isotopic label like ¹⁴CN⁻) is exceptionally slow for the hexacyanocobaltate(III) ion. This inertness is a hallmark of low-spin d⁶ cobalt(III) complexes.

The mechanism for such a substitution is generally considered to be dissociative (D) or dissociative interchange (Iₑ).

Dissociative (D) Mechanism: This pathway involves a slow, rate-determining step where a cyanide ligand dissociates from the cobalt center, forming a five-coordinate intermediate, [Co(CN)₅]²⁻. This intermediate then rapidly reacts with an incoming cyanide ligand to reform the hexacoordinate complex. [Co(CN)₆]³⁻ ⇌ [Co(CN)₅]²⁻ + CN⁻ (slow) [Co(CN)₅]²⁻ + CN⁻ → [Co(CN)₅(CN)]³⁻ (fast)

The rate of this reaction would be primarily dependent on the concentration of the hexacyanocobaltate(III) complex and independent of the concentration of the incoming cyanide ligand, following a first-order rate law: Rate = k₁[[Co(CN)₆]³⁻]. The formation of the transition state involves the breaking of a Co-CN bond, which typically results in a positive entropy of activation (ΔS‡).

Influence of Incoming Ligands and Solvent Effects

In a purely dissociative mechanism, the nature of the incoming ligand has little to no effect on the reaction rate, as it is not involved in the rate-determining step. However, for an interchange (Iₑ) mechanism, where the incoming ligand enters the outer coordination sphere and influences the dissociation of the leaving group, some minor dependence on the entering ligand's identity might be observed.

The solvent can play a significant role in ligand substitution reactions. In aqueous solutions, a water molecule can act as the incoming ligand in a process called aquation. However, for hexacyanocobaltate(III), this process is extremely slow under normal conditions. In a dissociative pathway, the solvent can assist in stabilizing the five-coordinate intermediate. For reactions in non-aqueous solvents, the polarity and coordinating ability of the solvent can influence reaction rates. Solvents with strong coordinating properties might compete with the incoming ligand for the intermediate, potentially altering the reaction pathway.

Photochemical Reaction Pathways

Unlike its thermal inertness, hexacyanocobaltate(III) displays significant photochemical activity. Irradiation with ultraviolet light, particularly at its ligand-to-metal charge transfer (LMCT) bands, can induce ligand substitution reactions.

Photoaquation Mechanisms

The primary photochemical reaction for [Co(CN)₆]³⁻ in aqueous solution is photoaquation, where a cyanide ligand is replaced by a water molecule.

[Co(CN)₆]³⁻ + H₂O --(hν)--> [Co(CN)₅(H₂O)]²⁻ + CN⁻

The quantum yield for this reaction upon ligand field excitation is approximately 0.31. Early mechanistic proposals suggested that the electronically excited complex, [Co(CN)₆]³⁻*, might undergo a dissociative decay to produce a five-coordinate intermediate, similar to the one proposed in thermal reactions. However, flash photolysis experiments have cast doubt on a simple dissociative pathway, leading to the proposal of an interchange mechanism. In this photointerchange mechanism, a water molecule from the outer solvent sphere interacts with the excited complex, and the exchange with an inner-sphere cyanide ligand occurs concurrently with the radiationless decay back to the ground electronic state.

Identification and Role of Excited Triplet State Intermediates

Time-resolved X-ray absorption spectroscopy has provided strong evidence for the critical role of a long-lived excited triplet state intermediate in the photoaquation of [Co(CN)₆]³⁻. Upon photoexcitation, the initial singlet state rapidly converts to a ligand-field triplet state, ³T₁₉. This triplet state has a significantly longer lifetime (on the nanosecond scale) compared to the corresponding state in the isoelectronic hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻.

Density functional theory calculations reveal that the ³T₁₉ excited state in [Co(CN)₆]³⁻ is weakly bound, whereas in [Fe(CN)₆]⁴⁻ it is dissociative. This fundamental difference in the nature of the triplet state intermediate explains the observed differences in their photochemical reactivity and quantum yields. The quasi-bound nature of the cobalt complex's triplet state makes ligand dissociation less efficient, leading to a lower photoaquation quantum yield compared to the iron analogue.

Property [Co(CN)₆]³⁻ [Fe(CN)₆]⁴⁻ (for comparison)
Excited State ³T₁₉ ³T₁₉
Nature of Triplet State Weakly Bound Dissociative
Triplet State Lifetime ~2.6 ns a few picoseconds
Photoaquation Quantum Yield ~0.31 ~0.89

Control of Photoreactions using Supramolecular Hosts

The reactivity of hexacyanocobaltate(III) can be modified by using supramolecular hosts. These large molecules can encapsulate the complex ion, creating a distinct microenvironment that alters its photochemical behavior. Research has shown that enclosing the [Co(CN)₆]³⁻ anion within a polyammonium macrocyclic receptor partially hinders the cyanide photoaquation reaction. nih.gov

This control is achieved through the host-guest interactions, which can restrict the approach of solvent molecules (water) to the coordination sphere of the cobalt center. By physically shielding the complex, the supramolecular host reduces the efficiency of the photo-induced ligand exchange. This demonstrates a powerful strategy for controlling and directing the photochemical pathways of transition metal complexes by using tailored receptor molecules. nih.gov

Redox Chemistry and Electron Transfer Processesrsc.org

The redox behavior of hexacyanocobaltate(III) is central to its chemical reactivity, with the Co(III)/Co(II) couple playing a pivotal role in various electron transfer processes. The stability of the cobalt oxidation states and the kinetics of electron transfer are significantly influenced by the cyanide ligand environment.

Investigations of the Co(III)/Co(II) Couple in a Cyanide Environment

The hexacyanocobaltate(III) complex, [Co(CN)6]3-, is notably stable. The potential of the Co(III)/Co(II) redox couple for this complex is reported to be -0.8 V, indicating a significant stabilization of the Co(III) oxidation state. chegg.com This stability is attributed to the strong ligand field provided by the six cyanide ligands. In contrast to many other cobalt complexes, the redox behavior of [Co(CN)6]3- is not readily observed in conventional aqueous or nonaqueous solutions. rsc.orgnih.govnih.gov

Electron transfer reactions involving cobalt-cyanide complexes can proceed through either outer-sphere or inner-sphere mechanisms. In an outer-sphere mechanism, the coordination shells of the reactants remain intact, and the electron transfers through space. wikipedia.orgyork.ac.uk The rate of these reactions is influenced by the reorganization energy required for the changes in bond lengths and the surrounding solvent molecules upon electron transfer. For octahedral cobalt complexes, the rate of self-exchange reactions is correlated with changes in the population of the eg orbitals, which strongly affect the metal-ligand bond lengths. wikipedia.org For instance, the self-exchange rate for the [Co(bipy)3]2+/[Co(bipy)3]3+ pair is relatively slow (18 M−1s−1) due to the change in electron configuration from high-spin Co(II) to low-spin Co(III). wikipedia.org

Dielectric-Dependent Electron Transfer in Solid Solutions

The dielectric environment plays a crucial role in the electron transfer behavior of hexacyanocobaltate(III). rsc.orgnih.govnih.gov While the direct electrochemical behavior of [Co(CN)6]3- is difficult to observe in typical solutions, studies have successfully demonstrated its redox activity in a solid solution of sodium chloride (NaCl). rsc.orgnih.govnih.gov By doping [Co(CN)6]3- into single microcrystals of NaCl, researchers were able to obtain well-defined redox behavior for the Co(III)/Co(II) couple. nih.gov

Density Functional Theory (DFT) calculations have shown that when [Co(CN)6]3- anions occupy the lattice units of NaCl65- in the NaCl microcrystal, the redox energy barrier for the [Co(CN)6]3-/4- couple is significantly decreased. rsc.orgnih.govnih.gov This is attributed to the low dielectric constant of NaCl (ε ≈ 6.0 F m−1) compared to water (ε ≈ 78.3 F m−1). rsc.org The low dielectric environment of the NaCl microcrystal stabilizes the low-spin [Co(CN)6]4- anion and lowers the activation energy for the redox process, making the electron transfer thermodynamically and kinetically more favorable. rsc.orgnih.gov This research highlights that a suitable dielectric environment can reveal electron transfer behaviors that are not observable in conventional electrolyte solutions and suggests that NaCl solid solutions could serve as a potential medium for solid-state electrochemistry. rsc.orgrsc.orgnih.govnih.gov

Catalytic Applications and Mechanistic Studies

Hexacyanocobaltate(III) complexes, particularly in the form of double metal cyanides, have emerged as effective catalysts in various chemical transformations. Their unique structural and electronic properties enable them to facilitate reactions with high activity and selectivity.

Role as Heterogeneous Catalysts (e.g., Double Metal Cyanides)

Double metal cyanide (DMC) complexes, such as zinc hexacyanocobaltate(III), are well-established heterogeneous catalysts, most notably for epoxide polymerization. google.com These catalysts are typically prepared by reacting aqueous solutions of metal salts (e.g., ZnCl2) and metal cyanide salts (e.g., K3[Co(CN)6]). nih.govmdpi.com The resulting solid DMC catalysts possess a robust framework structure with high stability and are strictly Lewis acidic. nih.gov

The catalytic activity of DMC catalysts is significant in the ring-opening polymerization (ROP) of epoxides, such as propylene (B89431) oxide, to produce polyether polyols. google.comnih.gov These polyols are key components in the manufacturing of polyurethanes used in coatings, foams, and elastomers. google.com The catalysts have also shown high activity for the ROP of other cyclic monomers like ε-caprolactone and δ-valerolactone. nih.gov Kinetic studies on the propoxylation of polyols using Co/Zn DMC catalysts suggest that the catalysis proceeds via an external attack of hydroxyl chain ends on the coordinated propylene oxide. rsc.org Beyond ROP, DMC catalysts have demonstrated potential in a wide array of reactions, including the synthesis of hyperbranched polymers, lactone polymerization, esterification, and oxidation reactions. mdpi.com

Catalysis in Organic Transformations (e.g., Amino Acid Oligomerization)

Metal(II) hexacyanocobaltate(III) (MHCCo) complexes have been shown to act as heterogeneous catalysts for the oligomerization of amino acids. In one study, various MHCCo complexes were synthesized and their catalytic activity in the condensation of glycine (B1666218) and alanine (B10760859) was investigated. It was found that zinc hexacyanocobaltate(III) (ZnHCCo) exhibited the most significant catalytic properties, facilitating the formation of glycine oligomers up to a tetramer.

The proposed mechanism involves the coordination of the amino acid to the metal center on the surface of the MHCCo complex, which facilitates the formation of peptide bonds. The catalytic efficiency is influenced by the nature of the external metal ion (M2+).

Below is a data table summarizing the catalytic activity of different Metal(II) Hexacyanocobaltate(III) complexes in the oligomerization of glycine.

Table 1: Catalytic Oligomerization of Glycine by Metal(II) Hexacyanocobaltate(III) Complexes

Catalyst Glycine Oligomerization Product
ZnHCCo Tetramer
MnHCCo Trimer
NiHCCo Trimer
FeHCCo Dimer

Data sourced from a study on the role of metal(II) hexacyanocobaltate(III) surface chemistry for prebiotic peptides synthesis.

Chemical Interactions with Other Metal Centers (e.g., Anation Reactions)

Anation is a fundamental reaction in coordination chemistry involving the replacement of a coordinated neutral ligand, typically water, by an anion. wikipedia.orgscribd.com Hexacyanocobaltate(III) can participate in such reactions, interacting with other metal centers.

An example of this is the anation reaction of the aquapentaamminechromium(III) ion, [Cr(NH3)5(H2O)]3+, by the hexacyanocobaltate(III) ion, [Co(CN)6]3-. acs.org The kinetics and mechanism of this reaction have been studied, providing insight into the interaction between these two metal complexes. The mechanism of anation reactions often involves the initial formation of an ion pair between the cationic complex and the incoming anion in the second coordination sphere, followed by the dissociation of the water ligand. wikipedia.org

The general mechanism for an anation reaction can be represented in two steps:

Ion Pair Formation (fast equilibrium): [M(L)n(H2O)]x+ + Ay- ⇌ {[M(L)n(H2O)]x+, Ay-}

Ligand Substitution (slow, rate-determining step): {[M(L)n(H2O)]x+, Ay-} → M(L)nA+ + H2O

The rate of anation reactions can be influenced by several factors, including the charge density of the central metal ion of the aquo complex. A higher charge density on the metal strengthens the bond with the water ligand, resulting in a slower reaction rate. scribd.com Anation reactions are essentially the reverse of aquation (acid hydrolysis), where an anionic ligand is displaced by a water molecule. wikipedia.orgscribd.com

Formation of Cobalt-Cyanide Complexes for Chemical Interaction Studies

The formation of cobalt-cyanide complexes, particularly those containing cobalt in the +3 oxidation state such as hexacyanocobaltate(III), is fundamental for their application as model compounds in various chemical interaction studies. The utility of these complexes stems from their distinct combination of high thermodynamic stability and kinetic inertness, which allows researchers to investigate specific interactions without the interference of ligand dissociation or substitution reactions. acs.orgnih.gov

A primary method for synthesizing hexacyanocobaltate(III) involves the oxidation of cobalt(II) salts while in the presence of an excess of cyanide ions. This redox-mediated approach ensures the formation of the stable Co(III) center, which is characterized by a d⁶ electron configuration. This configuration, in the strong ligand field provided by six cyanide ligands, results in a substitutionally inert complex. acs.org The formation constants for Co(III) complexes are typically many orders of magnitude higher than for their Co(II) counterparts, underscoring their significant thermodynamic stability. nih.gov

Once formed, these stable cobalt-cyanide complexes serve as ideal platforms for studying a range of chemical phenomena. In the field of prebiotic chemistry, for instance, various metal(II) hexacyanocobaltate(III) (MHCCo) complexes are investigated for their catalytic role in the oligomerization of amino acids into peptides under simulated early Earth conditions. nih.gov The stable surfaces of these complexes are thought to concentrate the amino acid monomers, thereby facilitating peptide bond formation. nih.gov Studies have demonstrated the formation of peptides up to tetramers from glycine and dimers from alanine in the presence of MHCCo complexes over several weeks at elevated temperatures. nih.gov

Furthermore, the inert nature of the [Co(CN)₆]³⁻ anion makes it an excellent subject for supramolecular chemistry research. It readily forms 1:1 adducts, or "supercomplexes," with protonated polyammonium macrocyclic receptors. The formation of these assemblies is driven by outer-sphere interactions, namely electrostatic forces and hydrogen bonding, which can be studied without disruption of the primary coordination sphere of the cobalt complex.

In the study of reaction kinetics, particularly electron transfer mechanisms, cobalt(III) complexes are invaluable. researchgate.net Their resistance to ligand exchange ensures that redox reactions proceed via an outer-sphere mechanism, where the electron transfers from the reductant to the oxidant without the formation of a bridging ligand. nih.gov This simplifies the kinetic analysis and allows for a more fundamental understanding of the factors governing electron transfer rates. The kinetic parameters for the formation of dicyano-cobalt(III) porphyrin complexes illustrate the influence of pH and the nature of the cobalt-containing reactant on the reaction rates. nih.gov

Below are data tables detailing the formation kinetics of a specific cobalt(III)-cyanide porphyrin complex and the stability of outer-sphere complexes formed by hexacyanocobaltate(III).

Table 1: Rate Constants for the Formation of Mono-Cyano Cobalt(III)-Tetrakis(4-Sulfonatophenyl)Porphyrin

This table presents the specific rate constants for the reaction between various forms of a water-soluble Cobalt(III) porphyrin and cyanide species at 25°C. The data highlights how the protonation state of the reactants influences the reaction kinetics. nih.gov

Cobalt-Porphyrin SpeciesCyanide SpeciesSpecific Rate Constant (M⁻¹ s⁻¹)
Co-P(H₂O)₂CN⁻3.1 x 10²
Co-P(H₂O)(OH)CN⁻2.4 x 10³
Co-P(OH)₂CN⁻5.1 x 10¹
Co-P(H₂O)HCN3.1 x 10⁻³

Table 2: Outer-Sphere Stability Constants for Hexacyanocobaltate(III) Interactions

This table shows the equilibrium constants (Log K_os) for the formation of outer-sphere "supercomplexes" between the hexacyanocobaltate(III) anion and a protonated macrocyclic cation, determined by different analytical methods.

Interacting CationMethodLog K_os
DABCOH₂²⁺Spectrophotometry2.53 ± 0.01
DABCOH₂²⁺Potentiometry2.77 ± 0.12

Solid State Chemistry and Crystal Engineering Applications

Crystallographic Studies and Structural Diversity

Polymorphism, the ability of a compound to exist in more than one crystal structure, and the inclusion of varying amounts of water (hydration states) are key aspects of the structural diversity found in hexacyanocobaltate(III)-based materials. A significant factor influencing this diversity is the "lanthanide contraction," which describes the steady decrease in the ionic radii of lanthanide elements (Ln³⁺) with increasing atomic number. wikipedia.orgnih.gov This contraction is caused by the poor shielding of the nuclear charge by 4f electrons. wikipedia.org

The gradual change in the size of the lanthanide ion allows for fine-tuning of the crystal structures when they are combined with hexacyanocobaltate(III) building blocks. For example, in a series of one-dimensional coordination polymers with the general formula {[Dy(L)(H₂O)₂Co(CN)₆]·H₂O}n, the specific lanthanide ion used influences the precise geometry and packing of the polymer chains, as well as the number of coordinated and lattice water molecules. mdpi.com This systematic variation across the lanthanide series provides a pathway to create families of isostructural compounds with slightly different unit cell parameters and hydration levels. nih.gov

Ionic Radii of Lanthanide (Ln³⁺) Ions (6-coordinate)
ElementSymbolLn³⁺ Radius (pm)
LanthanumLa103
CeriumCe102
PraseodymiumPr99
NeodymiumNd98.3
PromethiumPm97
SamariumSm95.8
EuropiumEu94.7
GadoliniumGd93.8
TerbiumTb92.3
DysprosiumDy91.2
HolmiumHo90.1
ErbiumEr89
ThuliumTm88
YtterbiumYb86.8
LutetiumLu86.1

Data sourced from wikipedia.org

Topological Motifs and Framework Construction

The design of crystalline materials can be approached by considering the assembly of molecular building blocks into predictable, extended networks or frameworks. The geometry and connectivity of these blocks determine the topology of the final structure.

Cyanometallate complexes, such as the [Co(CN)₆]³⁻ anion, are exceptional building blocks for creating coordination polymers. wikipedia.org This is due to the strong and highly directional nature of the coordination bond and the ability of the cyanide ligand to bridge two different metal centers, forming M-CN-M' linkages. wikipedia.org The hexacyanocobaltate(III) anion can be viewed as a six-connecting node, which, when linked with other metal ions (acting as nodes of varying connectivity), can generate a vast array of one-, two-, or three-dimensional networks. mdpi.comacs.org The stability of the [Co(CN)₆]³⁻ unit ensures that it remains intact during the assembly process, making it a reliable component for crystal engineering. researchgate.net

Prussian Blue and its analogues (PBAs) are a prominent class of materials constructed from cyanometallate building blocks and represent some of the earliest examples of metal-organic frameworks (MOFs). nih.govuwo.ca Cobalt-containing PBAs are synthesized by reacting a cobalt salt with a hexacyanometallate salt, or vice versa. macsenlab.com These compounds typically have the general formula AₓM[M'(CN)₆]y·zH₂O, where A is an alkali ion (like Na⁺), M and M' are transition metals, and the structure can contain vacancies in the [M'(CN)₆] sites. macsenlab.com

The resulting structure is a robust, cubic framework built from M-N≡C-M' linkages. This framework contains large interstitial voids and channels that can accommodate guest species, including the charge-balancing A⁺ cations and water molecules. rsc.org The porous nature and tunable composition of cobalt-based PBAs make them a significant subclass of MOFs. uwo.ca For example, cobalt hexacyanocobaltate (Co₃[Co(CN)₆]₂) is a well-studied PBA that exemplifies this structural class. acs.org

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular assembly in cyanometallate chemistry often involves hydrogen bonding, which can link individual coordination polymer chains or layers into more complex three-dimensional networks. researchgate.net These interactions, while weaker than coordination bonds, provide an additional level of structural control. For instance, water molecules or organic ligands within the crystal lattice can form hydrogen bonds that dictate the final packing arrangement. mdpi.com

Design Principles for Crystalline Frameworks

The design of crystalline frameworks involving sodium cobaltic cyanide is governed by the self-assembly of its ionic components. The primary building block is the highly stable and symmetric hexacyanocobaltate(III) anion.

The [Co(CN)₆]³⁻ Anion as a Building Block: The cobalt(III) center is octahedrally coordinated by six cyanide ligands through the carbon atom. doubtnut.com This results in a robust, nearly spherical anion with six nitrogen atoms pointing towards the vertices of the octahedron. These nitrogen termini are available for coordination with counterions. Cyanometalates are well-regarded as versatile building blocks for creating more complex coordination polymers due to their predictable geometry and strong, directional bonding characteristics. wikipedia.orgnih.gov

Electrostatic Self-Assembly: The crystal structure arises from the electrostatic attraction between the positively charged sodium ions and the negatively charged [Co(CN)₆]³⁻ anions. The packing arrangement aims to maximize electrostatic interactions and minimize repulsion, leading to a thermodynamically stable, ordered three-dimensional lattice.

Coordination and Packing: The final crystal structure is a result of how the Na⁺ ions are positioned relative to the [Co(CN)₆]³⁻ anions and how they coordinate with the terminal nitrogen atoms of the cyanide ligands. The relative sizes of the cation and anion, along with their charge ratio (3:1), are critical factors that determine the specific packing motif and symmetry of the crystal.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Metal Coordination)

The stability and dimensionality of the this compound crystal lattice are maintained by a combination of strong and weak intermolecular forces.

Metal Coordination: The most significant interaction, beyond the primary ionic attraction, is the coordination of the sodium cations by the nitrogen atoms of the cyanide ligands. Each Na⁺ ion is surrounded by multiple [Co(CN)₆]³⁻ anions, interacting with the lone pair of electrons on the nitrogen atoms. This Co-C≡N···Na linkage extends throughout the crystal, forming a robust three-dimensional network. This type of interaction is fundamental to the structure of Prussian blue and its analogues. wikipedia.org

Ionic Bonding: The primary force holding the crystal together is the strong, non-directional electrostatic attraction between the Na⁺ cations and the [Co(CN)₆]³⁻ anions.

π-Stacking: This type of interaction is not relevant for this compound, as it lacks the necessary aromatic ring systems.

Solid-State Reactivity and Topochemical Transformations

The reactivity of this compound in the solid state is an area of interest for creating new materials and understanding reaction mechanisms in constrained environments.

Exploration of Solid-State Chemical Reactions

Solid-state reactions involving this compound often utilize the [Co(CN)₆]³⁻ unit as a stable precursor that can be incorporated into new structures.

Formation of Heterometallic Frameworks: A key application of hexacyanocobaltate salts is in the synthesis of heterometallic, cyanide-bridged coordination polymers, such as Prussian blue analogues. researchgate.net Solid-state or hydrothermal reactions between Na₃[Co(CN)₆] and a salt of a different transition metal (e.g., NiCl₂) can lead to the formation of extended frameworks with Co-C≡N-M linkages. researchgate.net These reactions are often topochemical, meaning the reactivity is controlled by the crystal lattice of the starting material.

Thermal Decomposition: When heated to high temperatures, the compound will decompose. The stability of the [Co(CN)₆]³⁻ anion means this process typically occurs at elevated temperatures, yielding cobalt-containing alloys, oxides, or carbides, depending on the atmosphere.

Template-Directed Synthesis in Crystalline Environments

While specific examples using this compound as a template are not widely documented, the principles of template-directed synthesis can be applied to its crystalline structure. The ordered arrangement of ions in the crystal lattice creates a well-defined environment with voids and channels of specific dimensions.

This intrinsic porosity can, in principle, be used to direct the formation of other materials. researchgate.net Guest molecules or ions could be introduced into the lattice, where their orientation, conformation, or subsequent reactivity would be controlled by the spatial constraints of the host framework. This concept is more broadly applied in materials like metal-organic frameworks (MOFs), where templates are used to control pore structure and morphology. rsc.orgresearchgate.netnih.gov The crystalline environment of this compound could thus serve as a hard template to guide the synthesis of nanostructured materials.

Influence of Counterions on Solid-State Structure and Properties

The choice of counterion has a profound effect on the crystal structure and physical properties of hexacyanocobaltate(III) salts. Comparing the sodium salt to the more extensively studied potassium salt (K₃[Co(CN)₆]) highlights the critical role of the cation. mdpi.com

The differences between Na⁺ and K⁺, particularly in ionic radius and charge density, lead to distinct structural and physical outcomes. nih.gov

Table 1: Comparison of Sodium and Potassium Cation Properties

PropertySodium (Na⁺)Potassium (K⁺)
Ionic Radius (pm)102138
Charge Density (relative)HigherLower
Hydration TendencyHigh (often forms hydrates)Low (typically anhydrous)

Crystal Packing and Symmetry: Due to its smaller size, the Na⁺ ion coordinates differently with the [Co(CN)₆]³⁻ anions compared to the larger K⁺ ion. This results in different crystal packing arrangements, unit cell dimensions, and potentially different space group symmetries for Na₃[Co(CN)₆] versus K₃[Co(CN)₆]. The smaller cation can fit into different types of interstitial sites within the lattice of anions.

Hydration: Sodium's higher charge density leads to stronger interactions with water molecules. Consequently, this compound has a much greater tendency to crystallize as a hydrate (B1144303) compared to its potassium counterpart. The presence of water of crystallization fundamentally alters the crystal structure by introducing strong hydrogen bonding networks and spacing the primary ions further apart.

Solubility and Stability: The differences in lattice energy and hydration energy, driven by the identity of the counterion, result in different solubilities. For instance, sodium hexanitritocobaltate(III) is significantly more soluble in water than its potassium analogue, a principle that is exploited in qualitative analysis. wikipedia.orgwikipedia.org Similar trends are expected for the hexacyanide complexes.

Photochemistry and Photophysics of Hexacyanocobaltate Iii Species

Excited State Characterization and Dynamics

The absorption of light by the hexacyanocobaltate(III) ion in the ligand field region populates singlet excited states. These states can then undergo various dynamic processes, including intersystem crossing to triplet states, which play a crucial role in the subsequent photophysical phenomena.

Upon excitation into its ligand field bands, the [Co(CN)₆]³⁻ ion transitions from its ¹A₁g ground state to singlet excited states, primarily the ¹T₁g and ¹T₂g states. These singlet states are typically short-lived. A key feature of the photophysics of this complex is the population of a lower-lying triplet excited state, the ³T₁g state, via intersystem crossing from the initially populated singlet state.

The ³T₁g state of hexacyanocobaltate(III) is characterized as a metal-centered or ligand-field excited state. Theoretical calculations and experimental observations indicate that this triplet state is quasi-bound. This is in contrast to the analogous iron(II) complex, ferrocyanide, where the corresponding triplet state is dissociative. The quasi-bound nature of the ³T₁g state in [Co(CN)₆]³⁻ contributes to its relatively longer lifetime, which has been measured to be in the nanosecond range (e.g., 2.6 ns) acs.org. The strong ligand field provided by the six cyanide ligands results in a significant energy gap between the ³T₁g state and the ground state, which makes it emissive acs.org. Cobalt(III) polypyridine complexes are known to be potent oxidizing agents in their ³T₁ photoactive excited states acs.org.

Table 1: Key Excited States of Hexacyanocobaltate(III)
Excited StateMultiplicityCharacterNotable Properties
¹T₁g, ¹T₂gSingletLigand FieldInitially populated upon light absorption; short-lived.
³T₁gTripletLigand FieldPopulated via intersystem crossing; quasi-bound and emissive; longer lifetime (nanoseconds). acs.org

Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities. For hexacyanocobaltate(III), this process involves the transition from the initially populated singlet excited state (e.g., ¹T₁g) to the triplet excited state (³T₁g). The efficiency of this process is a critical determinant of the subsequent photophysical and photochemical behavior, as it populates the relatively long-lived triplet state.

The mechanism of intersystem crossing is facilitated by spin-orbit coupling, which mixes the singlet and triplet electronic states, thereby allowing the formally spin-forbidden transition to occur. The probability of intersystem crossing is enhanced when the vibrational levels of the two excited states overlap, as this allows the transition to be isoenergetic with minimal energy gain or loss to the surroundings. In cyanide-bridged d-f systems containing gadolinium(III), the heavy atom effect of the lanthanide ion can promote intersystem crossing at the [Co(CN)₆]³⁻ unit, leading to the generation of the phosphorescent spin-forbidden excited state rsc.org.

Luminescence Studies

The decay of the excited states of hexacyanocobaltate(III) can occur through radiative pathways, resulting in the emission of light in the form of fluorescence or phosphorescence.

Phosphorescence is the dominant emission process for the hexacyanocobaltate(III) ion. This emission originates from the radiative decay of the ³T₁g excited state back to the ¹A₁g ground state. The phosphorescence is characterized by a broad emission band in the red region of the visible spectrum. In some cyanide-bridged systems with gadolinium, this phosphorescence exhibits a long lifetime, on the order of 1 microsecond rsc.org. While fluorescence from the singlet excited states is theoretically possible, it is generally not observed for hexacyanocobaltate(III), as the rate of intersystem crossing to the triplet manifold is typically much faster than the rate of radiative decay from the singlet state.

Table 2: Luminescence Properties of Hexacyanocobaltate(III) Species
PropertyFluorescencePhosphorescence
Emitting State¹T₁g, ¹T₂g (theoretically)³T₁g
ObservationGenerally not observedObserved
Emission Region-Red
Lifetime-~1 µs (in Gd-containing systems) rsc.org

A significant aspect of the photophysics of hexacyanocobaltate(III) is its ability to act as a sensitizer (B1316253) for the near-infrared (NIR) luminescence of certain lanthanide ions. In cyanide-bridged d-f assemblies containing lanthanides such as neodymium(III) (Nd³⁺) and ytterbium(III) (Yb³⁺), the phosphorescence from the [Co(CN)₆]³⁻ unit is completely quenched rsc.org. This quenching is due to a rapid energy transfer process from the excited ³T₁g state of the cobalt complex to the f-levels of the adjacent lanthanide ion.

This energy transfer populates the excited states of the lanthanide ions, which then decay radiatively, giving rise to their characteristic sharp, line-like emission bands in the near-infrared region. The rate of this energy transfer is very fast, estimated to be greater than 10⁸ s⁻¹ rsc.org.

Photoinduced Electron Transfer and Energy Transfer Processes

The excited states of hexacyanocobaltate(III) can also participate in photoinduced electron transfer and energy transfer processes with other chemical species. The mechanism of energy transfer to lanthanide ions in cyanide-bridged systems has been investigated. For the sensitization of Nd³⁺ and Yb³⁺ by the excited [Co(CN)₆]³⁻ unit, calculations based on the spectroscopic overlap between the emission of the cobalt complex (the donor) and the absorption of the lanthanide ion (the acceptor) suggest that the Dexter energy-transfer mechanism is responsible for the complete quenching of the cobalt-centered luminescence rsc.org. The Dexter mechanism involves the exchange of electrons between the donor and acceptor and is typically efficient over short distances, as is the case in these cyanide-bridged assemblies.

Dexter Energy Transfer Mechanism

The Dexter energy transfer mechanism, also known as exchange energy transfer, is a short-range, non-radiative process that involves the bilateral exchange of electrons between a donor and an acceptor molecule. rsc.org This mechanism is fundamentally different from the through-space dipole-dipole interaction of Förster resonance energy transfer (FRET). A critical requirement for Dexter transfer is the overlap of the wavefunctions of the donor and acceptor, meaning it is effective only at very short distances, typically within 10 Å. rsc.org The process can be conceptualized as the excited electron from the donor tunneling to the acceptor's lowest unoccupied molecular orbital (LUMO), while an electron from the acceptor's highest occupied molecular orbital (HOMO) simultaneously tunnels to the donor's HOMO.

In the context of hexacyanocobaltate(III), the long-lived ³T₁g triplet state can act as an energy donor. The sensitization of the photoaquation of [Co(CN)₆]³⁻ by triplet donors like biacetyl provides strong evidence for this process. In such a system, the biacetyl molecule is excited to its triplet state and then transfers this energy to the [Co(CN)₆]³⁻ complex, populating its reactive ³T₁g state and leading to aquation. acs.org This energy transfer is accompanied by the quenching of the biacetyl phosphorescence. acs.org

Furthermore, the Dexter mechanism has been identified as responsible for the quenching of the d-block luminescence from the [Co(CN)₆]³⁻ unit in cyanide-bridged d-f assemblies. In complexes where a hexacyanocobaltate(III) anion is linked to a lanthanide(III) ion (like Nd³⁺ or Yb³⁺), the energy from the cobalt center's excited state is efficiently transferred to the lanthanide ion, resulting in sensitized near-infrared emission from the lanthanide. Calculations based on the spectral overlap between the emission of the cobalt donor and the absorption of the lanthanide acceptor support the operation of the Dexter mechanism in these systems.

Photoreactivity in Various Media

The photoreactivity of the hexacyanocobaltate(III) ion is significantly influenced by the surrounding medium. The primary photoreaction is the substitution of a cyanide ligand by a solvent molecule, a process termed photosolvation, with photoaquation being the specific case in water.

In aqueous solutions, the photoaquation reaction is well-characterized: [Co(CN)₆]³⁻ + H₂O --(hν)--> [Co(CN)₅(H₂O)]²⁻ + CN⁻

The quantum yield for this reaction is consistently 0.31, irrespective of the excitation wavelength within the ligand-field bands. nist.govacs.org Studies on the photosensitization of this reaction using biacetyl as a triplet sensitizer have been crucial in elucidating the mechanism. The quenching of biacetyl phosphorescence by [Co(CN)₆]³⁻ follows Stern-Volmer kinetics, and from these experiments, the efficiency of the ³T₁g state to undergo aquation was calculated to be approximately 0.8 ± 0.1. acs.org

The properties of the solvent, such as viscosity and its ability to form hydrogen bonds, can affect the lifetime of the reactive ³T₁g excited state and, consequently, the photoreactivity. Studies in polyalcohol-water mixtures have shown that the lifetime of the ³T₁g state increases with the viscosity of the medium. For instance, the lifetime increases from 2.6 nanoseconds in pure water to 4.7 nanoseconds in a glycerol-water mixture where the mole fraction of water is 0.31. This change in lifetime, however, does not significantly alter the intersystem crossing efficiency.

Below is a data table summarizing key photophysical and photochemical parameters for the hexacyanocobaltate(III) ion in different media.

Interactive Data Table: Photophysical and Photoreactive Properties of [Co(CN)₆]³⁻ in Various Media

MediumParameterValueReference
Aqueous SolutionPhotoaquation Quantum Yield (Φ)0.31 nist.govacs.org
Aqueous Solution³T₁g State Lifetime (τ)2.6 ns
Aqueous SolutionBiacetyl Phosphorescence Quenching Constant (Ksv)150 L·mol⁻¹ acs.org
Glycerol-Water (XH₂O = 0.31)³T₁g State Lifetime (τ)4.7 ns
Crystalline K₃[Co(CN)₆]Phosphorescence Origin~17,000 cm⁻¹ acs.org

Advanced Research Directions and Emerging Areas

Tailoring Electronic and Optical Properties through Structural Modification

A significant area of advanced research involves the precise tuning of the electronic and optical properties of materials derived from sodium cobaltic cyanide. This is primarily achieved through strategic structural modifications of the foundational [Co(CN)₆]³⁻ unit. The electronic transitions inherent to the hexacyanocobaltate(III) anion, particularly the d-d transitions, are sensitive to the local coordination environment. Researchers are exploring how the substitution of cyanide ligands with other functional groups or the incorporation of the [Co(CN)₆]³⁻ complex into diverse crystal lattices can alter these properties.

For instance, the formation of solid solutions, such as embedding Co(CN)₆³⁻ in a sodium chloride matrix, has been shown to dramatically influence its redox behavior. In conventional aqueous solutions, the redox couple Co(CN)₆³⁻/⁴⁻ is not readily observed. However, within the constrained and low-dielectric environment of a NaCl microcrystal, a well-defined redox signal can be detected. rsc.org This highlights the profound effect of the immediate chemical surroundings on the electronic properties.

Furthermore, the photophysical properties, including luminescence, are being actively investigated. The hexacyanocobaltate(III) ion can act as a sensitizer (B1316253) for the luminescence of other ions, particularly lanthanides. nih.govresearchgate.net By incorporating Na₃[Co(CN)₆] into heterometallic coordination networks, it is possible to facilitate energy transfer from the cobalt complex to adjacent lanthanide ions, resulting in sensitized near-infrared (NIR) emission. researchgate.net This opens up possibilities for designing novel phosphors and materials for optical applications.

PropertyObservationSignificance
Redox Potential Becomes well-defined in low-dielectric media like NaCl microcrystals. rsc.orgEnables electrochemical applications previously considered unfeasible.
Luminescence Acts as a sensitizer for lanthanide emission in coordination polymers. nih.govresearchgate.netPotential for creating new NIR-emitting materials for telecommunications and bio-imaging.
Electronic Transitions d-d transitions are tunable by altering the coordination sphere or crystal lattice.Allows for the rational design of materials with specific optical absorption and emission characteristics.

Development of Novel Coordination Polymers and Functional Materials

This compound is a versatile building block for the synthesis of a wide array of coordination polymers and functional materials. nih.govias.ac.insemanticscholar.org The cyanide ligands can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional frameworks. The properties of these materials are highly tunable based on the choice of other metal cations and organic ligands incorporated into the structure.

A significant family of materials derived from this chemistry are the Prussian Blue Analogues (PBAs). In these structures, the [Co(CN)₆]³⁻ anion is linked to other transition metal ions. For example, the reaction of Na₃[Re₆Se₈(CN)₆] with Co(H₂O)₆²⁺ results in the formation of Co₃[Re₆Se₈(CN)₆]₂·25H₂O, a porous framework material. acs.org These porous materials are of great interest for applications in gas storage and separation. The pore size and surface properties of these cobalticyanide-based frameworks can be modulated by the choice of the bridging metal ion, making them akin to "tunable zeolites". rsc.org

Research is also focused on creating nanoscale coordination polymers (NCPs). These materials, which can be amorphous or crystalline (often referred to as metal-organic frameworks or MOFs), offer unique properties due to their high surface area and quantum confinement effects. nih.gov The synthesis of these nanomaterials can be achieved through various methods, including precipitation and hydrothermal synthesis, using this compound as a key precursor. nih.gov

Material TypeKey FeaturesPotential Applications
Prussian Blue Analogues (PBAs) Porous frameworks with tunable pore sizes. rsc.orgacs.orgGas storage, separation, catalysis.
Heterometallic Coordination Networks Combine [Co(CN)₆]³⁻ with other metal ions (e.g., lanthanides). researchgate.netLuminescent materials, sensors.
Nanoscale Coordination Polymers (NCPs/MOFs) High surface area, nanoscale dimensions. nih.govDrug delivery, catalysis, memory devices.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry plays a crucial role in advancing our understanding of this compound and its derivatives. researchgate.netacs.org Theoretical modeling, particularly using Density Functional Theory (DFT), allows for the prediction of electronic structures, spectroscopic properties, and reaction mechanisms. rsc.orgacs.org These computational studies provide insights that are often difficult to obtain through experimental methods alone.

For example, DFT calculations have been used to elucidate the unique redox behavior of Co(CN)₆³⁻ in different dielectric environments. rsc.org These models can predict the reorganization energy associated with electron transfer and explain why the Co(CN)₆⁴⁻ anion is unstable in aqueous solution but can be stabilized within a solid-state lattice. rsc.org Such predictive power is invaluable for designing new materials with desired electrochemical properties.

Theoretical models are also employed to understand the structural evolution of related materials, such as NaₓFeMn(CN)₆, upon sodium ion intercalation. acs.org These studies help to explain phase transitions and the interplay of forces like Coulomb attraction and covalent bonding, which are critical for applications in energy storage, such as sodium-ion batteries. acs.orgchinesechemsoc.org

Modeling TechniqueApplication to this compound ChemistryImpact
Density Functional Theory (DFT) Prediction of electronic structure, redox potentials, and reorganization energies. rsc.orgacs.orgGuides the design of new materials for electrochemical applications.
Molecular Dynamics (MD) Simulation of the dynamic behavior of ions and molecules within coordination polymer frameworks.Provides insights into ion transport and diffusion in energy storage materials.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of the properties of the [Co(CN)₆]³⁻ anion in complex environments, such as solutions or biological systems.Enhances understanding of the compound's behavior in realistic settings.

Exploration of Ultrafast Dynamics and Excited State Processes

The study of ultrafast dynamics in molecules and materials provides a real-time view of chemical processes occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. msu.edunih.govnih.govuni-regensburg.de Ultrafast spectroscopy techniques are being applied to the hexacyanocobaltate(III) anion to unravel the complex sequence of events that follow photoexcitation.

Upon absorption of light, the [Co(CN)₆]³⁻ ion is promoted to an excited electronic state. The subsequent relaxation pathways, including intersystem crossing, vibrational relaxation, and photochemical reactions like photoaquation, occur on an ultrafast timescale. acs.org Understanding these dynamics is crucial for controlling the photochemical behavior of cobalticyanide-based systems. For instance, enclosing the Co(CN)₆³⁻ anion within a macrocyclic receptor molecule has been shown to partially hinder the photoaquation reaction, demonstrating a method to control its photochemical reactivity. acs.org

These studies are essential for the development of applications in photocatalysis and light-driven molecular devices. By understanding the fundamental excited-state processes, researchers can design more efficient and robust systems for solar energy conversion and other light-driven technologies. nih.gov

ProcessTimescaleSignificance
Intersystem Crossing Ultrafast (femtoseconds to picoseconds)Determines the population of triplet states, which are often important in photochemistry.
Vibrational Relaxation PicosecondsThe dissipation of excess vibrational energy, which competes with photochemical reactions.
Photoaquation Varies with environmentThe light-induced substitution of a cyanide ligand by a water molecule, a key photochemical reaction pathway. acs.org

Interdisciplinary Applications in Materials Science and Catalysis

The unique properties of this compound and its derivatives are leading to their exploration in a wide range of interdisciplinary applications. In materials science, the focus extends beyond the areas already mentioned to include the development of smart materials, sensors, and materials for electronic devices. ias.ac.inscielo.br The ability to create coordination polymers with tunable properties makes them attractive candidates for these advanced applications. nih.gov

In the field of catalysis, cobalt complexes, in general, are known for their catalytic activity in various organic transformations. researchgate.netgrafiati.comacs.orgoatext.com While specific catalytic applications of this compound itself are an emerging area, its role as a precursor to catalytically active materials is significant. For example, sodium cobaltate (NaCoO₂), which can be synthesized from cobalt precursors, has shown bifunctional catalytic activity for CO oxidation and subsequent CO₂ capture. rsc.org Furthermore, cobalt-based nanocatalysts derived from various cobalt salts are being investigated for reactions such as hydrogen generation from sodium borohydride. nih.govmdpi.com The development of catalysts from cyanogel precursors, which can be formed using hexacyanocobaltate, is another promising route to new catalytic materials. nih.gov

The exploration of this compound as a building block for single-atom catalysts is another exciting frontier. rsc.org Single-atom catalysts offer the ultimate in atom efficiency and can exhibit unique catalytic properties. The well-defined structure of the [Co(CN)₆]³⁻ anion makes it an interesting starting point for the controlled synthesis of such advanced catalytic materials.

Q & A

Q. What are the established protocols for synthesizing sodium cobaltic cyanide with high purity, and how can contamination risks be mitigated?

Methodological Answer: Synthesis typically involves controlled reactions between cobalt salts and cyanide precursors under inert atmospheres to prevent oxidation. For purity, researchers should:

  • Use X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm crystallinity and ligand coordination .
  • Implement recrystallization in degassed solvents to remove impurities .
  • Adhere to safety protocols: designate work areas, use fume hoods, and ensure emergency eyewash/shower access .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Conduct a risk assessment and draft a Standard Operating Procedure (SOP) addressing:
    • Storage in airtight, labeled containers away from acids to prevent HCN release .
    • Use of personal protective equipment (PPE): nitrile gloves, lab coats, and respirators if aerosolization is possible .
    • Coordination with occupational health for cyanide antidote kits (e.g., sodium thiosulfate) .

Q. What analytical techniques are recommended for quantifying cyanide release or stability in this compound compounds?

Methodological Answer:

  • Gas chromatography with nitrogen-phosphorus detection (GC/NPD) or spectrophotometric methods (e.g., methemoglobin-based assays) for free cyanide detection in biological or environmental samples .
  • Monitor pH and temperature during analysis to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in redox reactions?

Methodological Answer:

  • Perform controlled replicate experiments with standardized conditions (e.g., fixed catalyst loading, solvent systems).
  • Use statistical tools (e.g., ANOVA) to assess variability and identify confounding factors like trace moisture or oxygen .
  • Compare results with reference catalysts (e.g., iron phthalocyanines) to contextualize performance .

Q. What strategies optimize this compound’s use as a radiotracer in environmental adsorption studies?

Methodological Answer:

  • Pre-treat soil samples with chelating agents (e.g., EDTA) to minimize cation interference, as demonstrated in similar cobalt-cyanide complexes .
  • Validate tracer stability using gamma spectroscopy (for Co-60 isotopes) and correlate adsorption rates with soil organic content .

Q. How can computational modeling enhance the design of this compound-based coordination polymers?

Methodological Answer:

  • Apply density functional theory (DFT) to predict ligand binding energies and geometric configurations.
  • Validate models with single-crystal XRD and magnetic susceptibility measurements to assess structural and electronic properties .

Methodological Guidance for Data Analysis and Reporting

Q. How should researchers address unexpected results in this compound reactivity studies?

Methodological Answer:

  • Document anomalies in supplementary materials with raw data tables and instrument calibration logs .
  • Propose alternative mechanisms (e.g., radical intermediates) and validate via electron paramagnetic resonance (EPR) spectroscopy .

Q. What frameworks ensure rigorous peer review of this compound research?

Methodological Answer:

  • Follow IMRAD structure (Introduction, Methods, Results, Discussion) with explicit links between hypotheses, data, and conclusions .
  • Cite primary literature (avoid reviews) and disclose limitations (e.g., small sample sizes, short reaction times) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.